3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine
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Overview
Description
3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a 2-(4-tert-butylphenyl)-1-(2,4-dichlorophenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding alcohols.
Scientific Research Applications
3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-tert-Butylphenyl)-1-phenylethyl]pyridine
- 3-[2-(4-tert-Butylphenyl)-1-(2,4-dimethylphenyl)ethyl]pyridine
Uniqueness
3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine is unique due to the presence of both tert-butyl and dichlorophenyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
88321-56-6 |
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Molecular Formula |
C23H23Cl2N |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
3-[2-(4-tert-butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine |
InChI |
InChI=1S/C23H23Cl2N/c1-23(2,3)18-8-6-16(7-9-18)13-21(17-5-4-12-26-15-17)20-11-10-19(24)14-22(20)25/h4-12,14-15,21H,13H2,1-3H3 |
InChI Key |
SRBCAISFJNHKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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